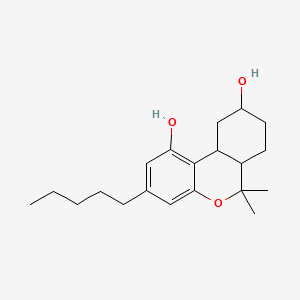
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is a complex organic compound with a unique structure that includes multiple rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzo[b,d]pyran core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: Addition of the pentyl group through alkylation reactions using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alkanes.
Scientific Research Applications
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): A well-known compound with a similar dibenzo[b,d]pyran structure.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another cannabinoid with a similar structure but different biological activity.
Cannabinol (CBN): A cannabinoid with a similar core structure but different functional groups.
Uniqueness
6a,7,8,9,10,10a-Hexahydro-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-1,9-diol is unique due to its specific functional groups and the positions of these groups on the dibenzo[b,d]pyran core. This uniqueness can lead to distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
52171-85-4 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3 |
InChI Key |
AAIHVZNCFQTVCA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Synonyms |
9-hydroxy-9-norhexahydrocannabinol 9-hydroxy-9-norhexahydrocannabinol, (9alpha)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-(+-)-isomer 9-hydroxy-9-norhexahydrocannabinol, (9beta)-isomer 9-nor-9-hydroxyhexahydrocannabinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















